molecular formula C7H5F3O B12382358 2,4,6-Trifluorbenzyl alcohol-d2

2,4,6-Trifluorbenzyl alcohol-d2

Cat. No.: B12382358
M. Wt: 164.12 g/mol
InChI Key: YJQDVBPZXNALEE-SMZGMGDZSA-N
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Description

2,4,6-Trifluorbenzyl alcohol-d2 is a deuterium-labeled derivative of 2,4,6-Trifluorbenzyl alcohol. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C7H3D2F3O, and it has a molecular weight of 164.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trifluorbenzyl alcohol-d2 typically involves the deuteration of 2,4,6-Trifluorbenzyl alcohol. One common method is the catalytic hydrogen-deuterium exchange reaction, where the hydrogen atoms in the benzyl alcohol are replaced with deuterium atoms using a deuterium source such as deuterium gas (D2) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure efficient hydrogen-deuterium exchange. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluorbenzyl alcohol-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4,6-Trifluorbenzyl alcohol-d2 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 2,4,6-Trifluorbenzyl alcohol-d2 involves its interaction with molecular targets through hydrogen-deuterium exchange. The presence of deuterium can influence the compound’s pharmacokinetic and metabolic profiles, leading to altered absorption, distribution, metabolism, and excretion (ADME) properties. This makes it a valuable tool in drug development and metabolic studies .

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trifluorbenzyl alcohol: Similar structure but with different fluorine atom positions.

    2,4,6-Trifluorbenzyl alcohol: The non-deuterated version of the compound.

    2,4,6-Trifluorbenzaldehyde: The oxidized form of 2,4,6-Trifluorbenzyl alcohol.

Uniqueness

2,4,6-Trifluorbenzyl alcohol-d2 is unique due to the presence of deuterium, which provides distinct advantages in scientific research, particularly in the study of reaction mechanisms and metabolic pathways. The deuterium labeling allows for precise tracking and analysis, making it a valuable tool in various fields .

Properties

Molecular Formula

C7H5F3O

Molecular Weight

164.12 g/mol

IUPAC Name

dideuterio-(2,4,6-trifluorophenyl)methanol

InChI

InChI=1S/C7H5F3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2/i3D2

InChI Key

YJQDVBPZXNALEE-SMZGMGDZSA-N

Isomeric SMILES

[2H]C([2H])(C1=C(C=C(C=C1F)F)F)O

Canonical SMILES

C1=C(C=C(C(=C1F)CO)F)F

Origin of Product

United States

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